4-[Oxo(phenyl)acetyl]phenyl cyanate
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Overview
Description
4-[Oxo(phenyl)acetyl]phenyl cyanate is a chemical compound with the molecular formula C15H9NO3 It is known for its unique structure, which includes a cyanate group attached to a phenyl ring that is further substituted with an oxo(phenyl)acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Oxo(phenyl)acetyl]phenyl cyanate typically involves the reaction of 4-acetylphenyl cyanate with appropriate reagents under controlled conditions. One common method involves the use of cyanic acid as a cyanating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Oxo(phenyl)acetyl]phenyl cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-[Oxo(phenyl)acetyl]phenyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Oxo(phenyl)acetyl]phenyl cyanate involves its interaction with specific molecular targets. The cyanate group can participate in nucleophilic addition reactions, while the oxo(phenyl)acetyl group can undergo various transformations. These interactions can affect biological pathways and molecular functions, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenyl cyanate: Similar structure but lacks the oxo(phenyl)acetyl group.
Phenyl cyanate: Simpler structure with only a cyanate group attached to a phenyl ring.
4-Oxo(phenyl)acetyl chloride: Similar functional groups but different reactivity due to the presence of a chloride instead of a cyanate.
Uniqueness
4-[Oxo(phenyl)acetyl]phenyl cyanate is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry .
Properties
CAS No. |
75006-13-2 |
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Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[4-(2-oxo-2-phenylacetyl)phenyl] cyanate |
InChI |
InChI=1S/C15H9NO3/c16-10-19-13-8-6-12(7-9-13)15(18)14(17)11-4-2-1-3-5-11/h1-9H |
InChI Key |
UGLZFXUPESMOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC#N |
Origin of Product |
United States |
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